molecular formula C20H10 B14347219 Dicyclopenta[cd,mn]pyrene CAS No. 96915-04-7

Dicyclopenta[cd,mn]pyrene

Cat. No.: B14347219
CAS No.: 96915-04-7
M. Wt: 250.3 g/mol
InChI Key: GIUTTXOFOWHPLW-UHFFFAOYSA-N
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Description

Dicyclopenta[cd,mn]pyrene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclopenta[cd,mn]pyrene typically involves the cyclopentafusion of pyrene derivatives. One common method is the flash vacuum thermolysis (FVT) of bis(1-chloroethenyl)pyrenes . This process involves heating the precursor compounds under reduced pressure to induce the formation of the desired cyclopenta-fused structure.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclopentafusion techniques. The scalability of these methods depends on the availability of precursor materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Dicyclopenta[cd,mn]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the aromatic nature of the compound and the presence of reactive sites on the cyclopentane rings .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction may yield partially hydrogenated derivatives. Substitution reactions typically result in halogenated pyrene derivatives .

Comparison with Similar Compounds

Dicyclopenta[cd,mn]pyrene is part of a family of cyclopenta-fused pyrene congeners, which also includes dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene . These compounds share similar structural features but differ in the positions of the cyclopentane rings. The unique arrangement of the rings in this compound results in distinct aromatic properties and reactivity compared to its congeners . For example, this compound exhibits higher aromatic stabilization energy and different magnetic properties compared to dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene .

Conclusion

This compound is a fascinating compound with unique structural and aromatic properties Its synthesis, chemical reactivity, and potential applications in various scientific fields make it an important subject of study

Properties

CAS No.

96915-04-7

Molecular Formula

C20H10

Molecular Weight

250.3 g/mol

IUPAC Name

hexacyclo[9.7.1.13,17.02,6.08,19.013,18]icosa-1(18),2(6),3(20),4,7,9,11(19),12,14,16-decaene

InChI

InChI=1S/C20H10/c1-2-11-8-13-4-6-15-10-16-7-5-14-9-12(3-1)17(11)20(18(13)15)19(14)16/h1-10H

InChI Key

GIUTTXOFOWHPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC5=C6C4=C2C(=C1)C=C6C=C5)C=C3

Origin of Product

United States

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